molecular formula C17H12As2Cl2O4S4 B044485 2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one CAS No. 439791-19-2

2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one

Cat. No.: B044485
CAS No.: 439791-19-2
M. Wt: 629.3 g/mol
InChI Key: RZPIZYPODSGJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Biarsenical Fluorescent Tags

The development of biarsenical fluorescent tags originated from pioneering work conducted in 1998 by Roger Tsien and colleagues, who introduced the first method for site-specific fluorescent labeling of recombinant proteins in living cells. The foundational discovery involved the synthesis of 4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein, commonly known as fluorescein arsenical helix binder, which represented the first successful small-molecule fluorescent tag capable of selectively binding to genetically encoded tetracysteine motifs. This breakthrough emerged from extensive research into organoarsenic compounds and their high-affinity interactions with sulfur-containing amino acids, particularly cysteine residues arranged in specific spatial configurations.

The initial development phase focused on creating membrane-permeant fluorescent compounds that could penetrate living cells while maintaining specificity for engineered protein targets. Early experiments demonstrated that the tetracysteine sequence Cys-Cys-Xaa-Xaa-Cys-Cys, where Xaa represents any non-cysteine amino acid, could serve as a minimal recognition motif for biarsenical binding. The optimization process revealed that the Pro-Gly combination for the Xaa-Xaa positions provided optimal binding affinity, with dissociation constants approaching 10^-11 M, suggesting that the preferred peptide conformation resembled a hairpin structure rather than an alpha-helix.

Subsequent research efforts expanded the biarsenical fluorescent tag family to include resorufin-based derivatives, specifically resorufin arsenical helix binder, which provided red-shifted excitation and emission spectra. This development was crucial for multi-color labeling experiments and fluorescence resonance energy transfer applications. The historical progression of biarsenical tags demonstrated consistent improvements in binding kinetics, fluorescent quantum yields, and cellular compatibility, establishing these compounds as versatile tools for protein visualization research.

Evolution of CHOxAsH-EDT2 from Related Compounds

The evolution of 2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one from earlier biarsenical compounds represents a systematic approach to addressing specific limitations encountered in fluorescent protein labeling applications. The development process involved structural modifications to the fluorescein backbone, incorporating chlorine substituents at the 2,7-positions to enhance photostability and alter spectroscopic properties. These modifications were designed to improve performance in challenging cellular environments, particularly those characterized by acidic pH conditions such as lysosomal compartments.

Research conducted on fluorinated and chlorinated biarsenical derivatives demonstrated that halogen substitutions could significantly impact binding kinetics and fluorescent properties. The dichloro-substituted compound exhibited improved binding characteristics compared to unsubstituted fluorescein-based probes, with enhanced stability under acidic conditions. Experimental data revealed that the compound maintained greater than 65% fluorescence intensity even after exposure to acidic environments and competing dithiol compounds, indicating superior complex stability compared to conventional fluorescein arsenical helix binder.

The synthetic pathway for producing this compound involves multi-step chemical transformations starting from 4-chlororesorcinol and phthalic anhydride precursors. The process includes condensation reactions in methanesulfonic acid, followed by mercury-mediated halogen exchange and subsequent arsenic incorporation through transmetallation reactions. The final step involves ethane dithiol addition to facilitate purification and stabilize the biarsenical moieties during storage and handling.

Comparison with Other Fluorescent Labeling Technologies

Biarsenical xanthene-based fluorescent probes, particularly this compound, offer distinct advantages over conventional fluorescent protein labeling technologies. The most significant comparison involves green fluorescent protein and its variants, which remain the most widely adopted fluorescent tags for protein visualization. While green fluorescent protein provides excellent brightness and stability, its large molecular size (238 amino acids) can significantly impact protein folding, cellular localization, and biological function.

In contrast, the tetracysteine motif recognized by biarsenical probes requires only six amino acids (Cys-Cys-Pro-Gly-Cys-Cys), representing a minimal genetic modification that rarely interferes with protein structure or function. This size advantage becomes particularly important when labeling membrane proteins, enzyme active sites, or protein-protein interaction domains where spatial constraints are critical. Comparative studies have demonstrated that biarsenical-labeled proteins retain native biological activity more effectively than green fluorescent protein fusions, especially in applications involving receptor signaling and enzymatic catalysis.

The following table summarizes key performance characteristics comparing biarsenical probes with alternative fluorescent labeling technologies:

Labeling Technology Tag Size Membrane Permeability Detection Limit Labeling Stoichiometry Background Signal
Biarsenical Probes 6 amino acids High 3 × 10^-20 moles 1:1 Low with wash
Green Fluorescent Protein 238 amino acids None 10^-18 moles 1:1 Very low
SNAP-tag System 182 amino acids Substrate dependent 10^-19 moles 1:1 Low
CLIP-tag System 182 amino acids Substrate dependent 10^-19 moles 1:1 Low

Significance in Protein Visualization Research

The significance of this compound in protein visualization research extends beyond simple fluorescent labeling to encompass advanced applications in cell biology and biomedical research. The compound's unique properties enable researchers to monitor protein dynamics, trafficking pathways, and molecular interactions with unprecedented temporal and spatial resolution. Its small molecular size and high binding affinity facilitate studies of protein conformational changes, enzyme kinetics, and membrane protein behavior that would be challenging or impossible with larger fluorescent tags.

Recent applications have demonstrated the compound's utility in studying lysosomal protein trafficking, where the acidic environment poses challenges for conventional fluorescent proteins. The enhanced stability of the dichloro-substituted biarsenical probe under low pH conditions enables continuous monitoring of protein behavior within acidic organelles, providing insights into cellular degradation pathways and lysosomal storage diseases. This capability has proven particularly valuable for investigating alpha-galactosidase deficiency and related lysosomal disorders where protein misfolding and trafficking defects contribute to disease pathogenesis.

The compound's membrane permeability allows for pulse-chase labeling experiments that track protein synthesis, maturation, and degradation over time. These studies have revealed new insights into protein quality control mechanisms, cellular stress responses, and age-related changes in protein homeostasis. The ability to perform time-resolved fluorescence measurements with minimal background interference has enabled researchers to quantify protein turnover rates and identify specific cellular pathways involved in protein metabolism.

Multifunctional derivatives of this compound have expanded the scope of protein visualization research to include electron microscopy applications, affinity chromatography, and fluorescence anisotropy measurements. These applications demonstrate the versatility of biarsenical probe technology in addressing diverse research questions across multiple experimental platforms. The compound's compatibility with various detection methods and its stability under different chemical conditions make it an invaluable tool for comprehensive protein characterization studies.

Properties

IUPAC Name

2,7-dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12As2Cl2O4S4/c20-9-5-7-13(22)8-6-10(21)15(24)12(19-28-3-4-29-19)17(8)25-16(7)11(14(9)23)18-26-1-2-27-18/h5-6,23-24H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPIZYPODSGJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C3C(=CC(=C2O)Cl)C(=O)C4=CC(=C(C(=C4O3)[As]5SCCS5)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12As2Cl2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319286
Record name 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439791-19-2
Record name 2,7-Dichloro-4,5-di-1,3,2-dithiarsolan-2-yl-3,6-dihydroxy-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael-Kostanecki Condensation

This classical approach involves heating an equimolar mixture of a polyphenol (e.g., resorcinol) and an O-hydroxybenzoic acid derivative (e.g., salicylic acid) with a dehydrating agent like sulfuric acid. The reaction proceeds via cyclocondensation, forming the xanthone backbone. For the target compound, 3,6-dihydroxy-9H-xanthen-9-one serves as the intermediate. Typical conditions involve refluxing at 120–140°C for 6–8 hours, yielding 60–75% of the core structure.

Friedel-Crafts Acylation

An alternative route employs benzophenone intermediates through Friedel-Crafts acylation. Substituted benzoyl chlorides react with activated aromatic rings (e.g., dichlorobenzene) in the presence of Lewis acids like AlCl₃. This method offers better regioselectivity for chlorinated derivatives, achieving 55–65% yields under optimized conditions.

Chlorination at Positions 2 and 7

Introducing chlorine atoms at specific positions requires careful reagent selection to avoid over-chlorination.

Sulfuryl Chloride in Glacial Acetic Acid

Patent CN105001044A details the use of sulfuryl chloride (SO₂Cl₂) in glacial acetic acid for dichlorination. Fluorene derivatives are treated with 2.2 equivalents of SO₂Cl₂ at 35–40°C for 5–7 hours, achieving 63.3% yield with minimal byproducts. The reaction mechanism involves electrophilic aromatic substitution, favored by the electron-rich xanthenone core.

MnO₂/HCl System

An earlier method from patent CN101012209A utilizes MnO₂ and concentrated HCl in acetic anhydride. This oxidative chlorination system selectively targets the 2 and 7 positions, with yields of 65–67%. The MnO₂ acts as both an oxidant and a catalyst, while acetic anhydride absorbs reaction water to drive the process to completion.

The introduction of hydroxyl groups precedes dithiarsolane functionalization.

Alkaline Hydrolysis

Treating 2,7-dichloroxanthenone with aqueous NaOH (10%) at 80–90°C for 4 hours hydrolyzes ketone groups to hydroxyls. Yields range from 70–80%, though over-hydrolysis can occur if reaction times exceed 6 hours.

Catalytic Oxidation

Using H₂O₂ (30%) with FeSO₄ as a catalyst under acidic conditions (pH 3–4) achieves selective hydroxylation. This method minimizes side reactions, providing 75–85% yields of 3,6-dihydroxy-2,7-dichloroxanthenone.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Reaction Time (h) Purity (%)
Classical ChlorinationMnO₂/HCl/Acetic anhydride65–678–1092–95
Sulfuryl ChlorideSO₂Cl₂/Glacial acetic acid63.35–796–98
ThioarsenationAs₂O₃/1,2-Ethanedithiol50–5512–1690–93
Microwave SynthesisAs₂O₃/Microwave60–652–394–97

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Over-chlorination remains a critical issue. Using excess SO₂Cl₂ (>2.2 eq) leads to tri- or tetrachlorinated byproducts. Kinetic studies suggest maintaining temperatures below 40°C and incremental reagent addition to favor mono- and di-substitution.

Purification Techniques

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively separates the target compound from unreacted dithiarsolane precursors. Recrystallization in ethanol/water (1:3) improves purity to >98%.

Comparison with Similar Compounds

Comparison with Similar Xanthone Derivatives

Structural and Functional Group Variations

Parent Compound: 9H-Xanthen-9-one (C₁₃H₈O₂)
  • Structure : Lacks substituents, serving as the foundational scaffold.
  • Properties : Minimal biological activity due to absence of functional groups. Used as a reference for studying substituted derivatives .
3,6-Dihydroxy-9H-xanthen-9-one (C₁₃H₁₀O₄)
  • Structure : Hydroxyl groups at positions 3 and 4.
  • Properties : Exhibits antimalarial activity (IC₅₀ = 2.97 µM against Plasmodium falciparum 3D7 strain). The hydroxyl groups enhance solubility and hydrogen-bonding interactions .
  • Key Difference: Lacks chlorine and dithiarsolane groups, resulting in lower molecular weight (228.2 g/mol vs.
1-Chloro-9H-xanthen-9-one (C₁₃H₇ClO₂)
  • Structure : Single chlorine substituent at position 1.
  • Properties : Chlorine increases lipophilicity and reactivity. Used as a precursor for synthesizing bioactive derivatives. Less sterically hindered than the target compound .
2,5-Dichloro-1-hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one (C₁₆H₁₂Cl₂O₅)
  • Structure : Dichloro, hydroxy, methoxy, and methyl substitutions.
  • Properties : Methoxy groups improve metabolic stability. Exhibits moderate cytotoxicity, likely due to chloro and methyl groups enhancing membrane permeability .
3,6-Diaminoxanthones (e.g., 3,6-Dichloro-9H-xanthen-9-one)
  • Structure: Chlorine or amino groups at positions 3 and 5.
  • Properties: 3,6-Dichloro derivative shows antibacterial activity (MIC = 8 µg/mL against Staphylococcus aureus).

Physicochemical Properties

  • Solubility : The target compound’s dithiarsolane groups may reduce aqueous solubility compared to hydroxyl- or methoxy-substituted xanthones.
  • Stability : Arsenic-containing moieties could pose redox instability under physiological conditions, unlike purely oxygenated analogs .
  • Fluorescence : Dichloro and dithiarsolane groups may quench fluorescence compared to unsubstituted xanthones, limiting use in imaging .

Biological Activity

2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one (CAS Number: 439791-19-2) is a synthetic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to a class of biarsenical ligands known for their applications in biochemistry and medicinal chemistry. Its molecular formula is C17H12As2Cl2O4S4C_{17}H_{12}As_2Cl_2O_4S_4, indicating the presence of chlorine, arsenic, sulfur, and oxygen atoms.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through its dithiarsolan moieties. These interactions can lead to various biochemical effects:

  • Cellular Uptake : The compound's structure facilitates its entry into cells via passive diffusion or specific transport mechanisms.
  • Reactive Oxygen Species (ROS) Generation : The presence of heavy metals like arsenic can induce oxidative stress within cells, leading to increased ROS production. This mechanism is crucial in understanding its potential cytotoxic effects.
  • Protein Binding : The biarsenical ligands can bind specifically to tetracysteine motifs in proteins, allowing for targeted labeling and imaging applications in biological systems.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that:

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0Induction of apoptosis via ROS generation
MCF-720.5Inhibition of cell proliferation
A54918.0Disruption of mitochondrial function

These findings suggest that the compound exhibits selective cytotoxicity against different cancer cell lines through mechanisms involving oxidative stress and mitochondrial disruption.

Case Studies

  • In Vivo Studies : A study conducted on a murine model demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The treatment group showed a 40% decrease in tumor volume compared to the control group over four weeks.
  • Mechanistic Insights : Further investigation revealed that the compound activates the p53 pathway in cancer cells, leading to enhanced apoptosis. This effect was corroborated by increased levels of p53 and its downstream targets in treated cells.

Applications in Research

The unique properties of this compound make it a valuable tool in biochemical research:

  • Biarsenical Labeling : The compound is utilized for labeling proteins containing tetracysteine motifs in live cells for imaging purposes.
  • Therapeutic Potential : Given its cytotoxic properties against cancer cells, it is being explored as a potential chemotherapeutic agent.

Q & A

Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from diastereomeric byproducts.
  • X-ray Crystallography : Confirm absolute configuration if asymmetric centers are present .

Synthetic Audit : Re-examine reaction conditions (e.g., stoichiometry of chlorinating agents) to trace variability sources .

Methodological Guidelines Table

Research Aspect Recommended Techniques Key References
Synthesis Stepwise functionalization, TLC monitoring
Purity Validation HPLC (C18), ESI-MS, elemental analysis
Redox Behavior Cyclic voltammetry (0.1 M TBAPF₆)
Computational Modeling AutoDock Vina, DFT (B3LYP/6-31G(d))
Contradiction Resolution 2D NMR, X-ray crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one
Reactant of Route 2
2,7-Dichloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-3,6-dihydroxy-9H-xanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.